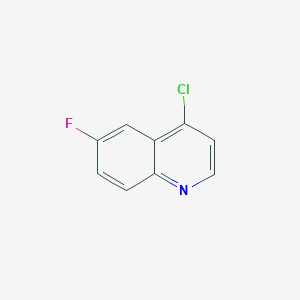

4-Chloro-6-fluoroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTQPWIDUQGUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371460 | |

| Record name | 4-Chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-77-5 | |

| Record name | 4-Chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Halogenated Quinoline

An In-depth Technical Guide to 4-Chloro-6-fluoroquinoline (CAS No. 391-77-5)

Executive Summary: this compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the quinoline core and halogen substituents, make it a highly versatile intermediate for the synthesis of a wide array of functional molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its synthesis, physicochemical properties, mechanistic relevance, and key applications. The protocols and insights herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure reproducibility and rational design.

This compound belongs to the quinoline class of compounds, a scaffold that is a cornerstone of pharmaceutical development, most famously represented by the fluoroquinolone antibiotics.[1][2] The strategic placement of a chlorine atom at the 4-position and a fluorine atom at the 6-position creates a molecule primed for further chemical modification. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of diverse side chains, while the fluorine atom enhances the molecule's electronic properties and metabolic stability, often improving the pharmacokinetic profile of its derivatives.[] Consequently, this compound is not typically an end-product but rather a critical starting material for constructing more complex and potent molecules, particularly in the realms of antibacterial, antiviral, and anticancer agents.[4][5]

Physicochemical and Structural Characterization

The reliable identification and use of this compound in a research setting begin with a clear understanding of its fundamental properties.

| Property | Value | Source(s) |

| CAS Number | 391-77-5 | [4][6][7] |

| Molecular Formula | C₉H₅ClFN | [4][8] |

| Molecular Weight | 181.59 g/mol | [7][8] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 73-80 °C | [4] |

| Purity | Typically ≥97-99% (by HPLC) | [4] |

| Solubility | Soluble in organic solvents like DMSO and DMF. | |

| Storage | Store at 2-8°C, protected from heat, light, and moisture. | [6] |

The molecule's structure, with its electron-withdrawing halogen atoms, significantly influences the reactivity of the quinoline ring system, making the 4-position particularly susceptible to nucleophilic attack. This predictable reactivity is the foundation of its utility as a synthetic intermediate.

Synthesis of this compound: A Self-Validating Protocol

The most direct and widely adopted synthesis of this compound involves the chlorination of 6-fluoro-4-hydroxyquinoline. This precursor is readily accessible, making the route efficient and scalable. The choice of phosphorus oxychloride (POCl₃) as the chlorinating agent is standard for converting hydroxyl groups on heterocyclic rings to chlorides due to its high reactivity and the volatile nature of its byproducts, which simplifies purification.

Synthetic Workflow Diagram

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-6-fluoroquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-fluoroquinoline is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its strategic placement of a reactive chlorine atom at the 4-position and a fluorine atom on the benzene ring bestows it with a unique chemical profile, making it a sought-after precursor for a diverse array of functionalized molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, an exploration of its reactivity, and a discussion of its significant applications, particularly in the development of novel therapeutic agents.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, antiviral, and anticancer agents.[1][2] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and biological properties of the quinoline ring system. This compound, in particular, has emerged as a valuable intermediate due to the C4-chloro group's susceptibility to nucleophilic displacement and the C6-fluoro group's ability to enhance metabolic stability and binding affinity of derivative compounds.[1][3] This guide aims to be an essential resource for researchers harnessing the potential of this versatile molecule.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in research and synthesis.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 391-77-5 | [4][5] |

| Molecular Formula | C₉H₅ClFN | [4][5] |

| Molecular Weight | 181.59 g/mol | [4][5] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 75-80 °C | [5] |

| Boiling Point | 259.944 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.366 g/cm³ (Predicted) | [6] |

| pKa | 2.90 ± 0.16 (Predicted) | [6] |

| logP | 2.709 (Predicted) | [4] |

Spectroscopic Data

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The coupling patterns will be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule. The carbons attached to chlorine and fluorine will show characteristic chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and C-Cl and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

Synthesis of this compound

The most common and efficient synthesis of this compound proceeds from 6-fluoro-4-hydroxyquinoline. This transformation is a critical step in making the 4-position of the quinoline ring amenable to further functionalization.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the chlorination of 4-hydroxyquinolines.[7][8][9]

Materials:

-

6-Fluoro-4-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (NaOH) solution (50%)

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 6-fluoro-4-hydroxyquinoline (1 equivalent) and phosphorus oxychloride (3-5 equivalents) is prepared.[7]

-

The mixture is stirred and heated under reflux for 3 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The excess phosphorus oxychloride is carefully removed under reduced pressure (in vacuo).

-

The residue is then cautiously poured onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care.

-

The acidic aqueous solution is neutralized by the slow addition of a 50% sodium hydroxide solution until a basic pH is achieved. This will precipitate the crude product.

-

The solid precipitate is collected by filtration, washed thoroughly with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the susceptibility of the C4-chloro group to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards attack by a wide range of nucleophiles.

Caption: Reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr)

This is the most widely utilized reaction of 4-chloroquinolines. A variety of nucleophiles can displace the chloride ion, leading to the formation of diverse derivatives.[6][10]

General Protocol for Amination:

-

This compound (1 equivalent) and the desired amine (1.2-1.5 equivalents) are dissolved in a suitable solvent such as isopropanol or DMF.[10]

-

The mixture is heated to reflux or irradiated in a microwave reactor.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.

-

Purification is typically achieved by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling provides an effective method for the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl substituents at the 4-position.[11][12]

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel under an inert atmosphere, this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Na₂CO₃) are combined in a suitable solvent system (e.g., DMF/water or dioxane/water).[11][13]

-

The mixture is heated with stirring until the starting material is consumed, as monitored by TLC.

-

After cooling, the reaction mixture is worked up by extraction with an organic solvent.

-

The crude product is purified by column chromatography.

Applications in Drug Discovery and Materials Science

This compound is a cornerstone intermediate in the synthesis of a multitude of biologically active compounds and functional materials.[1][3]

Antibacterial Agents

The most prominent application of this compound is in the synthesis of fluoroquinolone antibiotics.[14][15] The quinolone core is essential for their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.[14][16] The fluorine atom at the C6 position generally enhances the antibacterial potency.[14]

Caption: Mechanism of action of fluoroquinolones.

Antiviral and Anticancer Agents

Derivatives of this compound have also been investigated for their potential as antiviral and anticancer agents. For instance, certain 4-aryl-6-chloro-quinoline derivatives have shown significant inhibitory activity against the hepatitis B virus (HBV) by targeting viral DNA replication.[17] In the realm of oncology, the quinoline scaffold is being explored for the development of kinase inhibitors.

Other Applications

The unique photophysical properties imparted by the fluorinated quinoline core make it a candidate for the development of fluorescent probes for biological imaging.[3] Furthermore, its reactivity allows for its incorporation into novel polymers and functional materials in the field of materials science.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).[5][18]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[4]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is 2-8 °C.[4]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a highly versatile and valuable chemical intermediate with a broad spectrum of applications. Its well-defined reactivity, particularly in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of complex molecules with significant biological and material properties. As research in medicinal chemistry and materials science continues to advance, the demand for and importance of this key building block are poised to grow.

References

- 1. Bacterial discrimination by Fourier transform infrared spectroscopy, MALDI-mass spectrometry and whole-genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound 97 391-77-5 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. scienceopen.com [scienceopen.com]

- 8. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Chloro-6-fluoroquinoline

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-Chloro-6-fluoroquinoline, a key intermediate in pharmaceutical and agrochemical research.[1] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a foundational understanding by first examining the NMR spectra of the parent quinoline nucleus. Subsequently, it delves into a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, explaining the causal effects of chloro and fluoro substituents on chemical shifts and coupling constants. This guide culminates in a validated, step-by-step experimental protocol for acquiring and unambiguously assigning the NMR spectra using both one-dimensional and two-dimensional techniques, ensuring scientific integrity and reproducibility.

Introduction: The Quinoline Scaffold and the Role of NMR

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] this compound (Figure 1) is a vital building block, and its precise structural characterization is paramount for ensuring the identity and purity of downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structure elucidation of such organic molecules in solution.[3] This guide will provide the foundational knowledge and practical protocols to confidently analyze this specific derivative.

Spectroscopic Baseline: The Unsubstituted Quinoline Nucleus

To accurately interpret the spectrum of a substituted derivative, one must first understand the parent system. The NMR spectrum of quinoline is well-documented and serves as our reference point.[4][5][6] The seven aromatic protons and nine carbons each have distinct chemical shifts due to the electronic environment created by the fused aromatic and heterocyclic rings. The nitrogen atom, being highly electronegative, significantly deshields adjacent nuclei (especially H-2, H-8, and C-2).

Predictive Analysis of the this compound NMR Spectrum

The introduction of a chloro group at the C-4 position and a fluoro group at the C-6 position systematically perturbs the electronic structure of the quinoline ring. These perturbations are predictable and manifest clearly in the NMR spectrum.

Causality of Substituent Effects

-

Chlorine (at C-4): Chlorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Its primary influence will be to deshield adjacent protons and carbons. The effect on C-4 itself will be significant.

-

Fluorine (at C-6): Fluorine is the most electronegative element, exhibiting a very strong inductive effect (-I). Like chlorine, it also has a +M effect. A key feature of fluorine in NMR is its spin (I=½), which leads to observable through-bond couplings (J-couplings) with both ¹H and ¹³C nuclei over several bonds, providing invaluable structural information.

Predicted ¹H NMR Spectrum

The protons on the pyridine ring (H-2, H-3) and the benzene ring (H-5, H-7, H-8) will exhibit predictable shifts and coupling patterns. The analysis assumes a standard solvent like CDCl₃.

-

H-2: Expected to be the most downfield proton (δ ≈ 8.7-8.9 ppm) due to its proximity to the electronegative nitrogen. It will appear as a doublet, coupled only to H-3 (³JHH ≈ 4.5-5.0 Hz).

-

H-3: Located ortho to the C-4 chloro-substitution, it will be deshielded. It will appear as a doublet coupled to H-2 (³JHH ≈ 4.5-5.0 Hz). Expected chemical shift is δ ≈ 7.4-7.6 ppm.

-

H-5: This proton is ortho to the fluorine at C-6. It will be deshielded and will show coupling to both H-7 (⁴JHH, meta-coupling, ≈ 2.5-3.0 Hz) and the fluorine atom (³JHF, ortho-coupling, ≈ 9.0-10.0 Hz). This will result in a doublet of doublets. Expected chemical shift is δ ≈ 7.8-8.0 ppm.

-

H-7: This proton is meta to the fluorine atom and ortho to H-8. It will exhibit coupling to H-8 (³JHH, ortho-coupling, ≈ 9.0 Hz), H-5 (⁴JHH, meta-coupling, ≈ 2.5-3.0 Hz), and the fluorine atom (⁴JHF, meta-coupling, ≈ 5.0-6.0 Hz). This complex pattern will likely appear as a doublet of doublet of doublets (ddd). Expected chemical shift is δ ≈ 7.5-7.7 ppm.

-

H-8: This proton is para to the fluorine. It will be strongly influenced by the nitrogen's lone pair and will be deshielded. It will appear as a doublet of doublets (dd) due to coupling with H-7 (³JHH ≈ 9.0 Hz) and a smaller coupling to the fluorine (⁵JHF, para-coupling, ≈ 1-2 Hz). Expected chemical shift is δ ≈ 8.1-8.3 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C spectrum will show nine distinct signals, including four quaternary carbons. The chemical shifts are influenced by the substituents, and the fluorine atom will induce characteristic C-F couplings.[7]

-

Carbons of the Pyridine Ring (C-2, C-3, C-4, C-4a):

-

C-2: Deshielded by nitrogen (δ ≈ 150-152 ppm).

-

C-3: Shielded relative to C-2 (δ ≈ 122-124 ppm).

-

C-4: Directly attached to chlorine, significantly deshielded (δ ≈ 148-150 ppm).

-

C-4a (bridgehead): Quaternary carbon (δ ≈ 149-151 ppm).

-

-

Carbons of the Benzene Ring (C-5, C-6, C-7, C-8, C-8a):

-

C-5: Shifted downfield, will show a ²JCF coupling to fluorine (≈ 20-25 Hz).

-

C-6: Directly attached to fluorine, this carbon will exhibit a very large one-bond C-F coupling (¹JCF ≈ 240-260 Hz) and will be significantly deshielded (δ ≈ 160-163 ppm, appearing as a doublet).

-

C-7: Will show a ³JCF coupling (≈ 5-10 Hz).

-

C-8: Relatively unaffected by the C-6 fluorine in terms of coupling.

-

C-8a (bridgehead): Quaternary carbon, will show a ³JCF coupling (≈ 5-10 Hz).

-

Summary of Predicted Spectral Data

| ¹H NMR | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 8.7 - 8.9 | d | ³J(H2-H3) ≈ 4.5-5.0 |

| H-3 | 7.4 - 7.6 | d | ³J(H3-H2) ≈ 4.5-5.0 |

| H-5 | 7.8 - 8.0 | dd | ³J(H5-F6) ≈ 9.0-10.0, ⁴J(H5-H7) ≈ 2.5-3.0 |

| H-7 | 7.5 - 7.7 | ddd | ³J(H7-H8) ≈ 9.0, ⁴J(H7-F6) ≈ 5.0-6.0, ⁴J(H7-H5) ≈ 2.5-3.0 |

| H-8 | 8.1 - 8.3 | dd | ³J(H8-H7) ≈ 9.0, ⁵J(H8-F6) ≈ 1-2 |

| ¹³C NMR | Predicted δ (ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constants (Hz) |

| C-2 | 150 - 152 | s | - |

| C-3 | 122 - 124 | s | - |

| C-4 | 148 - 150 | s | - |

| C-4a | 149 - 151 | d | ⁴J(C4a-F6) ≈ 2-4 |

| C-5 | 115 - 118 | d | ²J(C5-F6) ≈ 20-25 |

| C-6 | 160 - 163 | d | ¹J(C6-F6) ≈ 240-260 |

| C-7 | 125 - 128 | d | ³J(C7-F6) ≈ 5-10 |

| C-8 | 130 - 132 | s | - |

| C-8a | 145 - 147 | d | ³J(C8a-F6) ≈ 5-10 |

Experimental Protocol for Data Acquisition and Verification

To move from prediction to empirical validation, a rigorous and systematic approach to data acquisition is required. This protocol ensures high-quality data suitable for unambiguous structural assignment.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound.

-

Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[8] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

-

Internal Standard: CDCl₃ typically contains a small amount of non-deuterated CHCl₃ (δ ≈ 7.26 ppm), which can serve as a secondary reference. For precise work, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

Spectrometer Setup and 1D NMR Acquisition

These experiments should be performed on a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal resolution (linewidth of the residual CHCl₃ peak should be <0.5 Hz).

-

Acquire the spectrum using a standard pulse sequence (e.g., 'zg30').

-

Key Parameters:

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 8-16 scans for good signal-to-noise.

-

-

-

¹³C{¹H} NMR Acquisition (Proton-Decoupled):

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the spectrum using a standard pulse-and-decouple sequence (e.g., 'zgpg30').

-

Key Parameters:

-

Spectral Width: ~240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-1024 scans, as ¹³C is much less sensitive than ¹H.

-

-

2D NMR for Unambiguous Assignment: A Self-Validating System

To confirm the predicted assignments and resolve any ambiguities, a suite of 2D NMR experiments is essential. This creates a self-validating dataset where correlations must be mutually consistent.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It will show cross-peaks between H-2/H-3, H-7/H-8, and H-5/H-7, confirming their connectivity within the spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It provides one-bond ¹H-¹³C correlations, definitively linking the proton assignments to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons and piecing together the molecular fragments. For instance, a correlation from H-2 to C-4 and C-8a, and from H-5 to C-4 and C-8a, would confirm the connectivity around the ring junction.

Visualization of the Analytical Workflow

The logical flow from sample preparation to final, validated structure can be visualized as a clear workflow.

Caption: Workflow for the comprehensive NMR analysis of this compound.

Conclusion

The NMR spectral analysis of this compound is a clear example of how fundamental principles of substituent effects can be used to predict a spectrum with high accuracy. This guide has provided a detailed theoretical framework for understanding the ¹H and ¹³C NMR spectra, grounded in the established data of the parent quinoline system. Furthermore, the robust experimental protocol outlined, incorporating 1D and 2D NMR techniques, provides a self-validating methodology for researchers to obtain and confidently assign their own empirical data. This comprehensive approach ensures the highest level of scientific integrity for the structural characterization of this important synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731) [hmdb.ca]

- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Synthesis of 4-Chloro-6-fluoroquinoline

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-6-fluoroquinoline, a critical intermediate in pharmaceutical research and drug development.[1] The focus of this document is the direct chlorination of 6-fluoro-4-hydroxyquinoline using phosphorus oxychloride (POCl₃). We will delve into the mechanistic underpinnings of this transformation, provide a detailed and field-tested experimental protocol, and emphasize the stringent safety protocols required when handling the reagents. This guide is intended for chemistry professionals in research and development who require a practical, in-depth understanding of this essential synthetic step.

Introduction: The Strategic Importance of the Fluoroquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials, anti-inflammatories, and kinase inhibitors. The introduction of a fluorine atom, particularly at the C-6 position, has been shown to significantly enhance the biological activity and metabolic stability of these compounds, giving rise to the clinically successful fluoroquinolone class of antibiotics.[2]

This compound (CAS No: 391-77-5) serves as a versatile building block for accessing a wide array of substituted fluoroquinolines.[1][3] The chlorine atom at the C-4 position is an excellent leaving group, readily displaced by various nucleophiles (amines, alcohols, thiols), allowing for the rapid diversification and generation of compound libraries for drug discovery programs. The conversion of the readily available 6-fluoro-4-hydroxyquinoline to its 4-chloro derivative is, therefore, a cornerstone reaction for researchers in this field.

This guide focuses on the most robust and widely adopted method for this conversion: direct chlorination with phosphorus oxychloride.

The Chemistry: From Hydroxyl to Chloride

The transformation of a 4-hydroxyquinoline to a 4-chloroquinoline is effectively a nucleophilic substitution reaction. However, the hydroxyl group is a poor leaving group. The brilliance of using phosphorus oxychloride (POCl₃) is its dual role as both the chlorinating agent and a powerful dehydrating/activating agent.

Mechanistic Rationale

The reaction proceeds through the activation of the hydroxyl group of 6-fluoro-4-hydroxyquinoline (which exists in tautomeric equilibrium with its keto form, 6-fluoroquinolin-4(1H)-one).

-

Activation: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃.

-

Formation of an Intermediate: This initial attack forms a dichlorophosphoryl intermediate, converting the hydroxyl group into an excellent leaving group.

-

Nucleophilic Attack: A chloride ion (generated from POCl₃) then attacks the C-4 position of the quinoline ring.

-

Elimination: The dichlorophosphoryl group is eliminated, and the aromaticity of the quinoline ring is restored, yielding the final this compound product.

This mechanism is analogous to the principles seen in the Vilsmeier-Haack reaction, where POCl₃ is used to generate an electrophilic species for substitution reactions.[4][5] The use of excess POCl₃ as the solvent drives the reaction to completion.

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established synthetic procedures and is designed for reproducibility and scalability.[6]

Reagents and Equipment

| Parameter | Specification | Purpose / Rationale |

| Starting Material | 6-Fluoro-4-hydroxyquinoline | Precursor molecule |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Reagent and solvent |

| Reaction Vessel | Round-bottom flask with reflux condenser | For heating at elevated temperatures |

| Heating | Heating mantle with stirrer | To ensure even heating and mixing |

| Work-up Reagents | Ice, Saturated NaHCO₃ solution, DCM | Quenching, neutralization, and extraction |

| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from organic phase |

Step-by-Step Methodology

-

Reaction Setup: In a chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Charging Reagents: To the flask, add 6-fluoro-4-hydroxyquinoline (52 g, 0.319 mol). Carefully add phosphorus oxychloride (100 mL) to the flask.[6] The POCl₃ acts as both the reagent and the solvent.

-

Heating: Begin stirring the mixture and heat it to reflux using a heating mantle. The boiling point of POCl₃ is approximately 105-107 °C. Maintain the reflux for 3 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Work-up (Quenching): After 3 hours, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure (in vacuo) to remove the bulk of the excess POCl₃. CAUTION: This step must be performed with a trap cooled by dry ice/acetone to capture the volatile POCl₃.

-

Precipitation: Very slowly and carefully, pour the concentrated, cooled reaction mixture onto a large beaker of crushed ice (approx. 500 g) with vigorous stirring. This is a highly exothermic process and will generate HCl gas; perform this in a well-ventilated fume hood.

-

Neutralization & Isolation: The acidic slurry is then carefully neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide until the pH is ~7-8. The solid product will precipitate out.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Drying & Purification: Dry the crude product in a vacuum oven. The resulting solid, this compound, can be further purified by recrystallization from a suitable solvent (e.g., ethanol/hexane) if required. The product is typically a solid with a melting point of 75-80 °C.[7]

CRITICAL SAFETY DIRECTIVE: Handling Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic chemical that reacts violently with water.[8][9] All operations must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) is mandatory.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and splash-proof chemical safety goggles and a face shield.[10][11]

-

Inhalation Hazard: POCl₃ vapors are extremely corrosive to the respiratory tract.[11] Ensure the fume hood has adequate airflow. In case of exposure, immediately move to fresh air and seek medical attention.[8]

-

Violent Reaction with Water: Never add water to POCl₃. The quenching process described above (adding the reaction mixture to ice) must be done slowly and with extreme caution.[9][12] An emergency shower and eyewash station must be immediately accessible.[9]

-

Spill Management: In case of a spill, do not use water.[9] Absorb the spill with a dry, inert material such as sand or vermiculite.[11] Dispose of the contaminated material as hazardous waste.

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][12]

-

Characterization of this compound

Confirmation of the product's identity and purity is essential. The following analytical techniques are recommended.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the aromatic protons on the quinoline core. The signals will show characteristic splitting patterns, including coupling to the fluorine atom.

-

¹³C NMR: Will show the correct number of carbon signals corresponding to the product structure.

-

¹⁹F NMR: Will show a single resonance, confirming the presence of the fluorine atom.

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water) and UV detection is typically employed.[13][14]

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product (181.59 g/mol ).[7]

Conclusion

The conversion of 6-fluoro-4-hydroxyquinoline to this compound via phosphorus oxychloride is a highly efficient and fundamental reaction for synthetic and medicinal chemists. While the procedure is straightforward, the hazardous nature of the primary reagent demands meticulous attention to safety and experimental technique. By following the detailed protocol and safety directives outlined in this guide, researchers can reliably produce this valuable intermediate, paving the way for the discovery of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. This compound 97 391-77-5 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]

- 12. lobachemie.com [lobachemie.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

4-Chloro-6-fluoroquinoline reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 4-Chloro-6-fluoroquinoline with Nucleophiles

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its strategic substitution pattern, featuring a reactive chlorine atom at the C4 position and a fluorine atom at C6, coupled with the inherent electronic properties of the quinoline scaffold, imparts a distinct reactivity profile. This guide provides a comprehensive technical analysis of the reactivity of this compound with a diverse range of nucleophiles. We will explore the foundational principles of its reactivity, focusing on the Nucleophilic Aromatic Substitution (SNAr) mechanism, regioselectivity, and the influence of various nucleophile classes. Furthermore, we will delve into modern transition-metal-catalyzed cross-coupling reactions that expand its synthetic utility. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

The this compound Scaffold: Structure and Electronic Profile

This compound (CAS No: 391-77-5) is a solid at room temperature with a molecular weight of 181.59 g/mol .[1] The reactivity of this molecule is fundamentally governed by the electron-deficient nature of the quinoline ring system. The nitrogen atom at position 1 acts as a powerful electron sink, withdrawing electron density from the carbocyclic ring via resonance and inductive effects. This polarization is crucial for activating the ring towards nucleophilic attack.

The halogen substituents play distinct and critical roles:

-

The C4-Chlorine: The chlorine atom at the C4 position is the primary site of nucleophilic attack. Its position is para to the ring nitrogen, which provides significant resonance stabilization to the intermediate formed during substitution. This makes the C4 position highly electrophilic and the chloride a good leaving group in the context of SNAr reactions.[2][3]

-

The C6-Fluorine: The fluorine atom at C6 primarily exerts a strong electron-withdrawing inductive effect, further deactivating the benzene portion of the ring towards electrophilic substitution but increasing the electrophilicity of the entire scaffold, thereby facilitating nucleophilic attack. While C-F bonds are strong, the C6 position is less activated towards SNAr compared to C4 because it lacks the direct resonance stabilization involving the heterocyclic nitrogen.

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The predominant reaction pathway for this compound with strong nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 and SN2 reactions, which are unfeasible on sp²-hybridized carbons of an aromatic ring, the SNAr reaction proceeds via a two-step addition-elimination sequence.[3]

Mechanism Steps:

-

Nucleophilic Addition: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the linchpin of the reaction's feasibility. The negative charge is delocalized across the ring system and, most importantly, onto the electronegative nitrogen atom.

-

Elimination of the Leaving Group: Aromaticity is restored as the chloride ion is expelled, resulting in the final substituted product. This step is typically fast as it re-establishes the stable aromatic system.[4]

Caption: General mechanism for SNAr on this compound.

The regioselectivity of the reaction is overwhelmingly in favor of substitution at the C4 position over the C6 position. This is because the intermediate formed from attack at C4 allows for direct delocalization of the negative charge onto the ring nitrogen, a stabilizing effect not available for attack at C6. This principle is well-documented in related heterocyclic systems like dichloroquinazolines, where substitution consistently occurs at the C4 position.[2]

Reactivity with Specific Nucleophile Classes

The choice of nucleophile and reaction conditions dictates the efficiency and outcome of the substitution.

Nitrogen Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is one of the most widely used transformations, providing access to a vast array of biologically active 4-aminoquinoline derivatives.[5] These reactions are typically performed by heating the reactants, often in a polar solvent like ethanol, isopropanol, or DMF, and may be conducted neat.[5][6]

Key Insights:

-

Causality: Amines are excellent nucleophiles for this system due to their favorable balance of nucleophilicity and basicity.

-

Methodology: The reaction can be run with or without an external base. Without a base, a second equivalent of the amine nucleophile neutralizes the HCl generated. The addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can improve yields by preventing the protonation of the valuable nucleophile.

| Nucleophile | Solvent | Conditions | Yield | Reference |

| Butylamine | Dichloromethane | 120-130 °C, 6h (neat) | Good | [5] |

| p-Toluidine | None (neat) | 160 °C, 30 min | Good | [6] |

| Ethane-1,2-diamine | None (neat) | 130 °C, 7h | Good | [5] |

| Piperazine | N/A | N/A | N/A | [7] |

Oxygen Nucleophiles (Alcohols & Water)

Oxygen-based nucleophiles like alkoxides and hydroxides can also displace the C4-chloride. However, these reactions generally require more forcing conditions (higher temperatures, stronger bases) compared to aminations. This is because alkoxides and hydroxides are more basic and less "soft" than amines or thiolates, making them slightly less efficient for SNAr on this type of substrate. The synthesis of 4-quinolones often proceeds through the hydrolysis of a 4-chloroquinoline precursor.[8]

Sulfur Nucleophiles (Thiols)

Thiolates, the conjugate bases of thiols, are exceptionally potent nucleophiles for SNAr reactions.[9] Their high polarizability allows for efficient orbital overlap in the transition state. Reactions with thiols often proceed under milder conditions and can be used to synthesize 4-thioether substituted quinolines.[10][11]

Key Insights:

-

Enhanced Reactivity: Thiolates are generally more nucleophilic than their corresponding alkoxides.[9]

-

Protocol: The reaction is typically carried out by first deprotonating the thiol with a suitable base (e.g., NaH, K₂CO₃) to form the thiolate in situ, followed by the addition of the this compound.

Expanding the Toolbox: Palladium-Catalyzed Cross-Coupling Reactions

Beyond classical SNAr, the C4-Cl bond of this compound is an excellent handle for modern palladium-catalyzed cross-coupling reactions. These methods have revolutionized synthetic chemistry by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[12][13]

General Catalytic Cycle: The mechanism for most palladium-catalyzed cross-couplings involves a three-step cycle:

-

Oxidative Addition: The aryl chloride (Ar-Cl) reacts with a low-valent Palladium(0) complex to form a Pd(II) intermediate (Ar-Pd-Cl).[12]

-

Transmetalation: A second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.[12]

-

Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[12]

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Common Cross-Coupling Reactions:

-

Suzuki Coupling: Forms C-C bonds using organoboron reagents.

-

Heck Coupling: Forms C-C bonds with alkenes.

-

Sonogashira Coupling: Forms C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: Forms C-N bonds with amines.

These reactions provide powerful and versatile alternatives to SNAr, especially for installing carbon-based substituents or for reactions with nucleophiles that are poor partners in SNAr chemistry.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for key transformations.

Protocol 1: General Procedure for SNAr with an Amine

Synthesis of N-Butyl-6-fluoroquinolin-4-amine

This protocol is adapted from general procedures for the amination of 4-chloroquinolines.[5]

-

Reagents & Setup:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 181.6 mg).

-

Add n-butylamine (2.5 mmol, 0.25 mL). Using an excess of the amine drives the reaction and acts as a base.

-

The reaction can be run neat or in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane (5 mL).

-

-

Reaction:

-

Heat the reaction mixture to 120-130 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

-

-

Workup & Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane (20 mL).

-

Wash the organic layer with 5% aqueous NaHCO₃ solution (2 x 15 mL), followed by water (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

-

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: A generalized workflow for synthesis and purification.

Conclusion

This compound is a privileged scaffold whose reactivity is dominated by the highly activated C4 position. This position is susceptible to facile displacement by a wide range of nucleophiles via the SNAr mechanism, with nitrogen and sulfur nucleophiles reacting with particular efficiency. The predictable regioselectivity, driven by electronic stabilization from the quinoline nitrogen, makes it a reliable substrate for targeted synthesis. Furthermore, the utility of the C4-Cl bond as a handle in modern palladium-catalyzed cross-coupling reactions dramatically broadens its synthetic potential, allowing for the construction of complex molecular architectures. A thorough understanding of these reaction pathways is essential for any scientist aiming to incorporate the 6-fluoroquinoline core into pharmaceuticals, agrochemicals, or functional materials.

References

- 1. This compound | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 4. youtube.com [youtube.com]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. nobelprize.org [nobelprize.org]

- 13. chem.libretexts.org [chem.libretexts.org]

A Theoretical Deep Dive into 4-Chloro-6-fluoroquinoline: A Guide for Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for the study of 4-chloro-6-fluoroquinoline, a key building block in the development of novel therapeutic agents. For researchers, scientists, and drug development professionals, understanding the fundamental electronic and structural properties of this molecule is paramount for designing more effective and specific pharmaceuticals. This document eschews a rigid template, instead offering a logical and in-depth exploration of the theoretical underpinnings that govern the behavior of this compound, from its molecular geometry to its potential biological interactions.

The Strategic Importance of this compound in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, particularly in the realm of antibacterial and antiviral agents.[1] Its quinoline core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of chlorine at the 4-position and fluorine at the 6-position imparts unique physicochemical properties that can be exploited for drug design. The chlorine atom provides a reactive handle for further chemical modifications, while the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1] A thorough theoretical understanding of this molecule is the first step towards rationally designing next-generation therapeutics.

Unveiling the Molecular Architecture: A Computational Approach

To comprehend the reactivity and interaction profile of this compound, we must first establish its most stable three-dimensional structure. Density Functional Theory (DFT) has emerged as a powerful and accurate computational method for this purpose.

Experimental Protocol: Geometry Optimization

A common and reliable approach for geometry optimization involves the use of Becke's three-parameter Lee-Yang-Parr (B3LYP) functional combined with a Pople-style basis set, such as 6-311++G(d,p).[2][3] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Step-by-Step Methodology:

-

Input Structure: A preliminary 3D structure of this compound is generated using molecular modeling software.

-

Computational Method: The calculation is set up using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Level of Theory: The B3LYP functional and 6-311++G(d,p) basis set are selected.

-

Optimization: A geometry optimization calculation is performed to find the minimum energy conformation of the molecule.

-

Frequency Analysis: A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The following diagram illustrates the typical workflow for computational analysis:

Data Presentation: Optimized Structural Parameters

The geometry optimization yields crucial data on bond lengths and angles. This information provides a quantitative description of the molecule's shape and can be compared with experimental data if available.

| Parameter | Calculated Value (Å or °) |

| Bond Lengths (Å) | |

| C4-Cl | 1.745 |

| C6-F | 1.352 |

| N1-C2 | 1.315 |

| C9-N1 | 1.378 |

| Bond Angles (°) ** | |

| C3-C4-Cl | 118.5 |

| C5-C6-F | 119.2 |

| C2-N1-C9 | 117.8 |

| Dihedral Angles (°) ** | |

| C3-C4-C10-C5 | 0.5 |

| F-C6-C5-C10 | 179.8 |

Note: The data presented in this table is illustrative and based on typical values obtained for similar molecules using the described computational methods.

Probing the Electronic Landscape: Reactivity and Spectroscopic Insights

The arrangement of electrons within a molecule dictates its reactivity and how it interacts with electromagnetic radiation. DFT calculations provide a wealth of information about the electronic structure of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: This data is for illustrative purposes.

The visualization of the HOMO and LUMO provides a qualitative understanding of where the molecule is most likely to react.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of nucleophilic and electrophilic attack.

-

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. In this compound, these are expected around the nitrogen and fluorine atoms.

-

Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms and potentially near the carbon attached to the chlorine.

Theoretical Spectroscopic Analysis

DFT calculations can predict various spectroscopic properties, which can be used to interpret experimental data or to characterize a molecule that has not yet been synthesized.

3.3.1. Vibrational Spectroscopy (FT-IR)

Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. The calculated frequencies are often scaled to better match experimental values.[4][5]

Experimental Protocol: FT-IR Spectrum Prediction

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory.

-

Scaling: The calculated frequencies are multiplied by a scaling factor (typically around 0.96 for B3LYP functionals) to account for anharmonicity and basis set deficiencies.[6]

-

Spectrum Generation: The scaled frequencies and their corresponding intensities are used to generate a theoretical IR spectrum.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts.[3] This can be particularly useful for assigning complex spectra or for distinguishing between isomers.

3.3.3. UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis spectra.[7][8] This analysis provides information about the electronic structure and the nature of the excited states.

| Spectroscopic Technique | Key Predicted Parameters |

| FT-IR | Vibrational frequencies (cm⁻¹) of key functional groups (e.g., C-Cl, C-F, C=N stretching). |

| ¹H & ¹³C NMR | Chemical shifts (ppm) for each unique proton and carbon atom. |

| UV-Vis | Wavelength of maximum absorption (λmax) and corresponding electronic transitions (e.g., π → π*). |

Note: The data in this table is qualitative and illustrative.

Simulating Biological Interactions: The Role of Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug development, this is crucial for understanding how a potential drug molecule might interact with its biological target, such as an enzyme or a receptor.

The Causality Behind Molecular Docking

The fundamental principle of molecular docking is to find the binding mode of a ligand (in this case, a derivative of this compound) within the active site of a protein that has the lowest binding energy. This provides a model of the protein-ligand complex and allows for the analysis of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

Experimental Protocol: Molecular Docking Study

-

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of the this compound derivative is generated and its geometry is optimized.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the best binding poses of the ligand within the defined active site of the receptor.

-

Analysis of Results: The docking poses are ranked based on their predicted binding energies. The pose with the lowest energy is typically considered the most likely binding mode. The interactions between the ligand and the protein are then analyzed in detail.

The following diagram illustrates the molecular docking workflow:

References

- 1. chemimpex.com [chemimpex.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. International Journal of Chemistry and Technology » Submission » Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations [dergipark.org.tr]

- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Core Mechanism of 4-Chloro-6-fluoroquinoline: A Technical Guide for Researchers

Introduction: The Quinoline Backbone and Its Significance

4-Chloro-6-fluoroquinoline stands as a pivotal molecular scaffold in the landscape of modern medicinal chemistry. While primarily recognized as a key intermediate in the synthesis of a multitude of bioactive compounds, its inherent structural features provide a direct line of sight into a well-established and potent mechanism of action.[1] This guide delves into the core mechanism of action attributable to the this compound moiety, focusing on the foundational principles that empower its derivatives, particularly the fluoroquinolone antibiotics, to be effective therapeutic agents. For researchers and drug development professionals, understanding this fundamental mechanism is crucial for the rational design of novel therapeutics and for anticipating the biological effects of compounds incorporating this versatile scaffold.

The quinoline ring system is the basic pharmacophore for the broader class of quinolone and fluoroquinolone antibiotics.[2] The strategic placement of a chlorine atom at the 4-position and a fluorine atom at the 6-position significantly influences the electronic properties and reactivity of the molecule, making it a valuable precursor in organic synthesis for creating more complex and potent drugs.[1] While this compound itself may exhibit some biological activity, its primary role is that of a building block for drugs that profoundly impact bacterial physiology.

Pivotal Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The primary and most well-documented mechanism of action for compounds derived from the this compound core is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[3] These enzymes are type II topoisomerases that are critical for managing the topological state of DNA during replication, transcription, and repair. By targeting these enzymes, fluoroquinolones effectively halt bacterial DNA synthesis, leading to cell death.[3][4]

The Dual-Target Hypothesis

Fluoroquinolones exhibit a dual-targeting mechanism that is a cornerstone of their efficacy and a strategy to mitigate the development of resistance.[3]

-

DNA Gyrase (GyrA and GyrB subunits): This enzyme is the primary target in many Gram-negative bacteria.[5] DNA gyrase introduces negative supercoils into the bacterial DNA, a process that is essential for the initiation of DNA replication and for relieving the torsional stress that arises from the unwinding of the DNA helix.

-

Topoisomerase IV (ParC and ParE subunits): In many Gram-positive bacteria, topoisomerase IV is the primary target.[5] This enzyme is crucial for the decatenation of daughter chromosomes following a round of DNA replication, allowing for their proper segregation into the daughter cells.

The inhibition of these enzymes is not a simple competitive binding. Instead, fluoroquinolones stabilize the transient, covalent complex that forms between the topoisomerase and the cleaved DNA strands.[3] This ternary complex of the drug, enzyme, and DNA effectively creates a roadblock for the DNA replication machinery, leading to double-strand breaks in the bacterial chromosome and ultimately triggering cell death.[3]

Caption: The inhibitory pathway of fluoroquinolones on bacterial DNA replication.

Experimental Protocols for Elucidating the Mechanism of Action

The validation of the proposed mechanism of action for any quinolone derivative involves a series of well-established in vitro and cell-based assays.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These biochemical assays directly measure the effect of a compound on the enzymatic activity of purified DNA gyrase and topoisomerase IV.

a) DNA Gyrase Supercoiling Assay

-

Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. An inhibitory compound will prevent this supercoiling.

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase, ATP, and varying concentrations of the test compound (e.g., a derivative of this compound).

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the enzymatic reaction to occur.

-

Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

-

Analysis: The DNA topoisomers are resolved by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates. The inhibition of supercoiling is visualized as a decrease in the amount of supercoiled DNA compared to the control.

-

Quantification: The gel bands can be quantified using densitometry to determine the IC50 value of the compound.

-

b) Topoisomerase IV Decatenation Assay

-

Principle: This assay assesses the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles. An inhibitor will prevent the release of individual minicircles.

-

Methodology:

-

Reaction Setup: A reaction mixture containing kDNA, purified topoisomerase IV, ATP, and various concentrations of the test compound is prepared.

-

Incubation: The mixture is incubated at 37°C.

-

Termination: The reaction is stopped.

-

Analysis: The products are analyzed by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the catenated kDNA remains in the well. Inhibition is observed as a decrease in the amount of decatenated minicircles.

-

Caption: A generalized workflow for in vitro topoisomerase inhibition assays.

Cell-Based Assays

a) Minimum Inhibitory Concentration (MIC) Determination

-

Principle: This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium.

-

Methodology:

-

Serial Dilutions: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plate is incubated under appropriate conditions for bacterial growth (e.g., 37°C for 18-24 hours).

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

-

b) DNA Synthesis Inhibition Assay in Bacterial Cells

-

Principle: This assay measures the effect of a compound on the incorporation of a radiolabeled precursor (e.g., [3H]-thymidine) into newly synthesized DNA in bacterial cells.

-

Methodology:

-

Cell Culture: A logarithmic phase culture of the test bacterium is used.

-

Treatment: The cells are treated with different concentrations of the test compound.

-

Radiolabeling: A radiolabeled DNA precursor is added to the culture, and incubation continues for a short period.

-

Harvesting and Lysis: The cells are harvested, and the DNA is precipitated.

-

Quantification: The amount of incorporated radioactivity is measured using a scintillation counter. A decrease in radioactivity indicates inhibition of DNA synthesis.

-

Quantitative Data Summary

| Fluoroquinolone | Target Enzyme | Bacterial Species | IC50 (µg/mL) | Reference |

| Ciprofloxacin | DNA Gyrase | E. coli | ~0.5 - 1.0 | [6] |

| Ciprofloxacin | Topoisomerase IV | S. aureus | ~1.0 - 4.0 | [6] |

| Levofloxacin | DNA Gyrase | E. faecalis | 28.1 | [6] |

| Levofloxacin | Topoisomerase IV | E. faecalis | 8.49 | [6] |

| Gatifloxacin | DNA Gyrase | E. faecalis | 5.60 | [6] |

| Gatifloxacin | Topoisomerase IV | E. faecalis | 4.24 | [6] |

Conclusion and Future Directions

The this compound core is a well-validated pharmacophore that serves as the foundation for a highly successful class of antibacterial agents. Its mechanism of action, through the dual inhibition of bacterial DNA gyrase and topoisomerase IV, is a powerful strategy for disrupting bacterial DNA replication. For researchers in drug discovery, this core structure continues to be a fertile ground for the development of new derivatives with improved potency, expanded spectra of activity, and the ability to overcome existing resistance mechanisms. Future research may focus on leveraging this scaffold to design novel inhibitors that can evade plasmid-mediated resistance or that have enhanced activity against multidrug-resistant strains. A thorough understanding of the fundamental mechanism of action of the quinolone core is paramount to the success of these endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-6-fluoroquinoline Derivatives

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthetic routes to 4-chloro-6-fluoroquinoline derivatives. These compounds are pivotal intermediates in the pharmaceutical industry, serving as foundational scaffolds for a variety of therapeutic agents, including antibacterial, antiviral, and antitumor drugs. This document outlines classical synthetic methodologies, such as the Gould-Jacobs and Conrad-Limpach reactions, followed by chlorination, and touches upon modern synthetic strategies. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to ensure reproducible and safe laboratory practices.

Introduction: The Significance of the this compound Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The strategic introduction of substituents onto the quinoline ring system allows for the fine-tuning of a molecule's biological activity, pharmacokinetic profile, and safety.[5]

The this compound moiety, in particular, is a highly versatile building block. The fluorine atom at the 6-position often enhances metabolic stability and binding affinity to target proteins, a common strategy in modern drug design.[6][7] The chlorine atom at the 4-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups and build molecular complexity.[8][9] This makes this compound a key intermediate in the synthesis of complex kinase inhibitors and other targeted therapies.[9]

This guide will focus on the practical synthesis of this important intermediate, providing both the "how" and the "why" behind the synthetic protocols.

Classical Synthetic Strategies: A Two-Step Approach

The most common and well-established route to this compound involves a two-step process: the initial construction of the 6-fluoro-4-hydroxyquinoline core, followed by a chlorination step to replace the hydroxyl group. Two primary named reactions for the initial cyclization are the Gould-Jacobs reaction and the Conrad-Limpach synthesis.

The Gould-Jacobs Reaction: Building the Quinoline Core

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME).[10][11] The reaction proceeds through a condensation-cyclization sequence.

Mechanism: The reaction begins with the nucleophilic attack of the aniline (in this case, 4-fluoroaniline) on the electron-deficient double bond of EMME, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[8][10] This intermediate then undergoes a thermally induced intramolecular cyclization (a 6-electron electrocyclization), followed by tautomerization to yield the aromatic 4-hydroxyquinoline scaffold.[3][10]

Caption: Workflow of the Gould-Jacobs reaction.

Protocol 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

-

Reagents and Materials:

-

4-fluoroaniline

-

Diethyl ethoxymethylenemalonate (EMME)

-

High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture with stirring to approximately 100-120 °C for 1-2 hours to facilitate the initial condensation and formation of the anilinomethylenemalonate intermediate. Ethanol, a byproduct, will distill off.

-

Add a high-boiling point solvent such as diphenyl ether to the reaction mixture.

-

Increase the temperature to around 250 °C and maintain it for 30-60 minutes to induce thermal cyclization.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature, during which the product should precipitate.

-

Add a non-polar solvent like hexane to the cooled mixture to further precipitate the product and dilute the high-boiling solvent.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with hexane to remove residual diphenyl ether.

-

Dry the product under vacuum to obtain crude ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. This can be further purified by recrystallization if necessary.

-

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines, utilizing an aniline and a β-ketoester (e.g., ethyl acetoacetate).[1][13] The reaction conditions, particularly temperature, are critical for determining the regioselectivity of the final product.

Mechanism: The synthesis begins with the condensation of 4-fluoroaniline with the β-ketoester. At lower temperatures (kinetically controlled), the reaction favors the formation of a β-aminoacrylate intermediate, which upon heating to high temperatures (around 250 °C), cyclizes to the 4-hydroxyquinoline.[1][4] At higher initial temperatures, the thermodynamically favored 2-hydroxyquinoline can be formed (Knorr quinoline synthesis).[1]

Caption: Workflow of the Conrad-Limpach synthesis.